Fmoc-D-Alaninol

Übersicht

Beschreibung

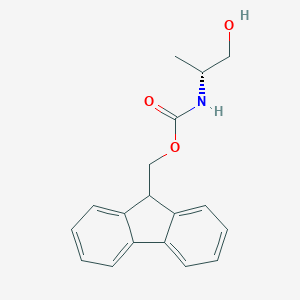

Fmoc-D-Alaninol, also known as 9H-fluoren-9-ylmethyl (1R)-2-hydroxy-1-methylethylcarbamate, is a derivative of alanine. It is commonly used in peptide synthesis as a protecting group for the amino group of amino acids. The compound is characterized by its molecular formula C18H19NO3 and a molecular weight of 297.35 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fmoc-D-Alaninol can be synthesized through several methods. One common approach involves the reaction of D-alaninol with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group of D-alaninol with the Fmoc group, followed by purification through crystallization or chromatography to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-D-Alaninol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as piperidine for deprotection of the Fmoc group.

Major Products Formed:

Oxidation: Formation of Fmoc-D-alanine.

Reduction: Regeneration of this compound.

Substitution: Formation of deprotected D-alaninol or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : Fmoc-D-alaninol is a crucial building block in SPPS, allowing for the efficient assembly of peptides. The Fmoc protection group facilitates the selective deprotection of amino acids during synthesis, enabling the formation of complex peptide structures with high purity and yield .

Case Study : A systematic study involving the synthesis of porcine motilin fragments demonstrated that peptides synthesized using Fmoc solid-phase methodology retained significant biological activity. The study highlighted how modifications at specific positions using this compound affected potency, showcasing its role in optimizing peptide design for therapeutic applications .

Drug Development

This compound plays a vital role in developing peptide-based therapeutics aimed at specific biological pathways. Its incorporation into drug candidates enhances their stability and bioactivity.

Case Study : Research on amino amide derivatives indicated that compounds synthesized with this compound exhibited promising inhibitory activity against histone deacetylase 6, suggesting potential applications in cancer therapy . The structure-activity relationship derived from this research emphasizes the importance of this compound in designing effective inhibitors.

Bioconjugation

In bioconjugation processes, this compound is utilized to attach biomolecules to surfaces or other molecules. This enhances the functionality of diagnostic and therapeutic agents.

Applications :

- Diagnostic Agents : The ability to modify surfaces with biomolecules allows for improved detection methods in clinical diagnostics.

- Therapeutic Agents : Bioconjugated drugs can target specific cells or tissues more effectively, increasing therapeutic efficacy while minimizing side effects .

Neuroscience Research

Researchers utilize this compound in studies related to neurotransmitter systems and neurological disorders. Its role as a building block in neuropeptides is crucial for developing potential treatments.

Case Study : Investigations into neurotransmitter receptor interactions have employed peptides containing this compound to elucidate mechanisms underlying neurological conditions. These studies aim to identify new therapeutic targets for disorders such as Alzheimer's disease and depression .

Protein Engineering

This compound is employed in protein engineering applications where modifications are necessary to enhance protein stability and activity.

Applications :

- Stability Enhancement : Modifying proteins with this compound can lead to improved resistance against denaturation.

- Activity Optimization : Tailoring protein interactions through strategic incorporation of this compound can enhance enzymatic activities or binding affinities .

Data Table: Summary of Applications

Wirkmechanismus

The primary mechanism of action of Fmoc-D-Alaninol involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Fmoc-L-Alaninol: Similar to Fmoc-D-Alaninol but with the L-isomer of alaninol.

Fmoc-β-Alaninol: A derivative of β-alanine with similar protecting group properties.

Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and its application in the synthesis of peptides with D-amino acids. This stereochemistry can impart different biological properties to the synthesized peptides compared to those synthesized with L-amino acids .

Biologische Aktivität

Fmoc-D-Alaninol is a derivative of D-alanine that has garnered interest in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino acid D-alaninol. The Fmoc group is commonly used in peptide synthesis as it provides a stable protection for the amino group, allowing for selective reactions without interfering with other functional groups.

The synthesis of this compound typically involves the following steps:

- Protection of D-Alanine : D-alanine is reacted with Fmoc-Cl in a suitable solvent (often DMF) to form Fmoc-D-Alanine.

- Reduction : The protected amino acid is then reduced to yield this compound, usually via lithium aluminum hydride (LiAlH4) or similar reducing agents.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that compounds like this compound can influence cellular processes such as:

- Inhibition of Enzymatic Activity : Similar to other alanine derivatives, this compound may inhibit specific enzymes by mimicking substrate structures or by binding to active sites.

- Modulation of Peptide Conformation : The presence of the Fmoc group can stabilize certain conformations of peptides, enhancing their biological efficacy.

Case Studies

- Anticancer Activity : A study demonstrated that analogues of alanine derivatives, including those modified with Fmoc groups, exhibited significant anticancer properties by inhibiting mitochondrial ATP synthase, leading to reduced ATP production in cancer cells . This suggests that this compound could potentially serve as a lead compound for developing new anticancer agents.

- Peptide Synthesis Applications : In peptide synthesis, this compound has been incorporated into various peptide sequences. For instance, research has shown that incorporating azido amino acids into peptides can enhance their biological activity and stability . This highlights the versatility of this compound in creating bioactive peptides.

Comparative Biological Activity

To better understand the activity of this compound relative to other compounds, a comparison table can be useful:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential anticancer properties | Inhibition of ATP synthase |

| Fmoc-FF | Hydrogel formation | Self-assembly into fibrous structures |

| Fmoc-Amino Acids | Various enzymatic interactions | Substrate mimicry and active site binding |

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZCEJUGNDJXMH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426111 | |

| Record name | Fmoc-D-Alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202751-95-9 | |

| Record name | Fmoc-D-Alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.